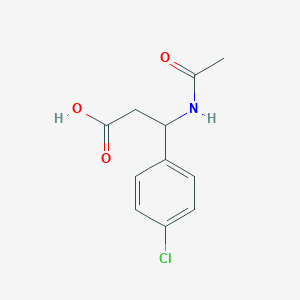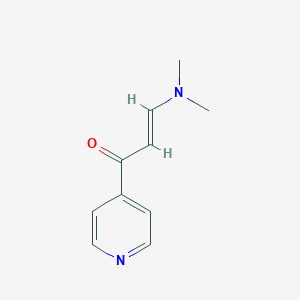
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is a complex organic compound often utilized in synthetic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative, which is then protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Oxidation: The next step involves the oxidation of the intermediate to introduce the keto group, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like Boc is crucial in large-scale synthesis to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the keto group.
Reduction: Reduction reactions can target the keto group, converting it to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Products include carboxylic acids or further oxidized ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is widely used in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, especially those involving peptide drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing it from reacting prematurely. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-3-Oxo-4-(methoxycarbonylamino)-5-phenylpentanoic acid methyl ester: Similar structure but with a methoxycarbonyl protecting group.
(4S)-3-Oxo-4-(benzyloxycarbonylamino)-5-phenylpentanoic acid methyl ester: Uses a benzyloxycarbonyl protecting group.
Uniqueness
The tert-butyloxycarbonyl group in (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester provides unique stability and ease of removal under mild acidic conditions, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Propriétés
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZVTSVPKOTEG-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)









![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)



